2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

Description

Background and Significance

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile with the molecular formula C₉H₅F₄N and a molecular weight of 203.14 g/mol . This compound belongs to the phenylacetonitrile family, characterized by a benzene ring substituted with electron-withdrawing groups (fluorine and trifluoromethyl) and an acetonitrile side chain. Its structural features confer unique reactivity, making it a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The trifluoromethyl (-CF₃) and fluorine substituents enhance electrophilic aromatic substitution reactivity, enabling precise functionalization for drug candidates targeting kinase inhibition and anti-inflammatory pathways. Additionally, its stability under acidic and thermal conditions makes it suitable for multi-step synthetic processes.

Molecular Structure and Classification

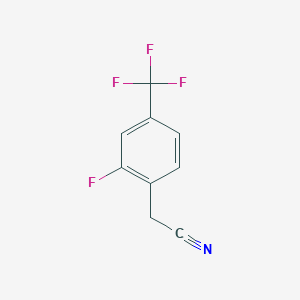

The compound’s structure consists of:

- A benzene ring with:

- A fluorine atom at the ortho position (C2).

- A trifluoromethyl group at the para position (C4).

- An acetonitrile group (-CH₂CN) attached to the benzene ring.

| Property | Value |

|---|---|

| Molecular formula | C₉H₅F₄N |

| Molecular weight | 203.14 g/mol |

| CAS Registry Number | 239087-11-7 |

| Melting point | Not reported |

| Boiling point | 222–223°C (literature) |

The electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, directing electrophilic attacks to specific positions, while the nitrile group participates in nucleophilic additions and cyclizations.

Nomenclature and Identification

Systematic IUPAC Name :

2-[2-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile

Synonyms :

- 4-(Cyanomethyl)-3-fluorobenzotrifluoride

- 2-Fluoro-4-(trifluoromethyl)benzyl cyanide

Identifiers :

| Identifier | Value |

|---|---|

| CAS Number | 239087-11-7 |

| SMILES | FC1=C(C=C(C=C1)C(F)(F)F)CC#N |

| InChI Key | ZLGSJWMEAQTLFY-UHFFFAOYSA-N |

| MDL Number | MFCD00061179 |

Spectroscopic characterization:

Historical Context in Fluorinated Acetonitrile Research

The synthesis of fluorinated acetonitriles emerged alongside advancements in organofluorine chemistry during the 20th century. Early fluorination methods, such as the Schiemann reaction (1927) and Swarts halogen exchange (1892), laid the groundwork for introducing fluorine into aromatic systems.

This compound gained prominence in the 2010s as a substrate for photoredox-catalyzed decarboxylative fluorination, enabling efficient C-F bond formation under mild conditions. Modern synthetic routes often employ:

- Cyanation : Reaction of 2-fluoro-4-(trifluoromethyl)benzyl chloride with sodium cyanide.

- Electrophilic fluorination : Use of N-fluoropyridinium salts.

The compound’s development reflects broader trends in fluorochemical research, emphasizing atom economy and functional group compatibility.

Propriétés

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGSJWMEAQTLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372168 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-11-7 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239087-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide, potassium carbonate, and suitable solvents like DMSO or acetonitrile.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Depending on the nucleophile used, products can include various substituted phenylacetonitriles.

Oxidation: Formation of 2-fluoro-4-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-fluoro-4-(trifluoromethyl)phenylmethylamine.

Applications De Recherche Scientifique

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Used in the development of fluorinated compounds for biological studies.

Industry: Employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile involves its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetonitrile

- Molecular Formula : C₉H₅F₄N

- Molecular Weight : 203.14 g/mol

- CAS Registry Number : 239087-11-7

- Structure : Features a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the para position on the benzene ring, with an acetonitrile (-CH₂CN) side chain.

Key Properties :

- Reactivity : Exhibits unique reactivity, including trimerization via the loss of three fluorine atoms under specific conditions, forming a stable trimeric structure characterized by NMR and MS/MS .

- Applications : Serves as a precursor in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance electrophilic aromatic substitution reactivity .

- Safety : Classified with hazard statements H302+H312 (harmful if swallowed or in contact with skin), H315 (skin irritation), H319 (eye irritation), H331 (toxic if inhaled), and H335 (respiratory irritation) .

Comparison with Structural Analogs

The following table and analysis highlight critical differences between 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile and its analogs:

Structural and Electronic Effects

- Substituent Position: The ortho-fluoro and para-CF₃ groups in the target compound create a strong electron-deficient aromatic ring, favoring nucleophilic attack and cyclization reactions. Methoxy-substituted analogs (e.g., 2-Methoxy-4-(trifluoromethyl)phenylacetonitrile) introduce electron-donating effects, which may counteract the electron-withdrawing nature of CF₃, slowing reaction kinetics .

Functional Group Variations :

- Compounds like 3,5-Bis(trifluoromethyl)phenylacetonitrile feature dual CF₃ groups, significantly increasing lipophilicity and steric bulk. This enhances their utility in hydrophobic environments but complicates synthetic modifications .

- The absence of CF₃ in 4-Fluorophenylacetonitrile simplifies the molecule but limits its applicability in reactions requiring strong electron withdrawal .

Activité Biologique

Overview

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile (C9H5F4N) is a fluorinated organic compound notable for its unique structural features, including a fluorine atom and a trifluoromethyl group on the phenyl ring. Its molecular weight is approximately 203.14 g/mol. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities and applications in drug development.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its reactivity, which can modulate enzyme activity and influence receptor binding.

The mechanism of action involves the formation of stable complexes with biological molecules, leading to altered cellular processes. These interactions can affect:

- Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes.

- Receptor Binding : It can influence the binding affinity to various receptors, potentially affecting signal transduction pathways.

Research Findings

Recent studies have highlighted the compound's antimicrobial properties and its potential as an anti-inflammatory agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds similar to this compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant activity, with minimum inhibitory concentrations (MICs) reported at 25.9 µM against both strains, suggesting bactericidal properties as well .

Anti-Inflammatory Potential

Research has also explored the anti-inflammatory effects of related compounds, indicating that structural modifications can enhance or diminish their efficacy. For instance, compounds with specific substitutions showed varying degrees of inhibition on NF-κB activity, a key transcription factor in inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | MIC (µM) | Notable Activity |

|---|---|---|

| This compound | 25.9 | Antimicrobial against S. aureus |

| Related Compound A | 12.9 | Antimicrobial against MRSA |

| Related Compound B | Varies | Anti-inflammatory effects |

Case Studies

- Antimicrobial Efficacy : A case study involving a series of fluorinated compounds demonstrated that those with trifluoromethyl moieties exhibited enhanced antistaphylococcal activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a crucial role in increasing biological potency .

- Inflammation Modulation : Another investigation focused on the modulation of NF-κB by various substituted phenylacetonitriles, revealing that specific substitutions could significantly alter their anti-inflammatory potential. This highlights the importance of chemical structure in determining biological outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-4-(trifluoromethyl)phenylacetonitrile, and how can regioselectivity be ensured?

- Methodology : The compound can be synthesized via cyanation of a halogenated precursor (e.g., 2-fluoro-4-(trifluoromethyl)benzyl chloride) using sodium cyanide or trimethylsilyl cyanide under anhydrous conditions. Regioselectivity is achieved by controlling the electronic effects of the trifluoromethyl group, which directs substitution at the para position. For intermediates, [4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile (CAS: 220239-65-6) provides a structural analog for optimizing reaction conditions. Reaction optimization tables (e.g., temperature, catalyst, solvent) from similar nitrile syntheses can guide parameter selection.

- Validation : Purity (>97% by HPLC) and structural confirmation via NMR (to distinguish fluorine environments) and LC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : NMR (to identify aromatic protons and acetonitrile CH), NMR (to resolve trifluoromethyl and fluorine substituents), and NMR (to confirm nitrile and aromatic carbons).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- IR Spectroscopy : A sharp peak near 2240 cm confirms the nitrile group.

Q. How should this compound be stored to maintain stability, and what are its decomposition pathways?

- Methodology : Store under inert atmosphere (argon) at 2–8°C in amber glass to prevent hydrolysis of the nitrile group. Decomposition pathways include moisture-induced hydrolysis to the corresponding amide or acid. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products .

Advanced Research Questions

Q. How can competing side reactions (e.g., defluorination or trifluoromethyl group decomposition) be minimized during synthetic steps?

- Methodology :

- Use mild catalysts (e.g., Pd/C for hydrogenation instead of harsher reagents) to avoid defluorination.

- Maintain low temperatures (<0°C) during electrophilic substitutions to suppress trifluoromethyl cleavage.

- Monitor reaction progress via in-situ NMR to detect early-stage side products .

Q. What role does this compound play in multicomponent reactions for drug intermediates, and what mechanistic insights exist?

- Application : It serves as a nitrile precursor in the synthesis of kinase inhibitors (e.g., LY2457546 derivatives), where the nitrile group participates in cyclization or nucleophilic addition .

- Mechanism : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the nitrile, facilitating attack by amines or thiols. DFT calculations can model transition states for such reactions .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.